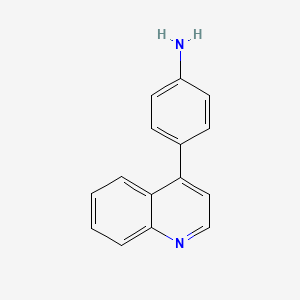

4-(Quinolin-4-yl)aniline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone in the field of heterocyclic chemistry. researchgate.netresearchgate.net Its presence in a wide array of natural products, most notably alkaloids, and its role as a fundamental building block for synthetic compounds with diverse pharmacological activities underscore its importance. orientjchem.orgresearchgate.net The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a variety of biological targets. orientjchem.orgbohrium.com

Researchers have extensively explored various synthetic methodologies to construct and functionalize the quinoline ring system, ranging from traditional name reactions like the Skraup and Doebner-von Miller syntheses to modern, greener approaches. rsc.orgijpsjournal.comresearchgate.net The versatility of the quinoline structure allows for the introduction of various functional groups, which can significantly influence the molecule's chemical and biological properties. orientjchem.org This has led to the development of a vast library of quinoline derivatives with applications in medicinal and industrial chemistry. researchgate.net

Overview of Aniline-Substituted Quinoline Derivatives in Scholarly Contexts

Within the broad family of quinoline derivatives, those substituted with an aniline (B41778) moiety have garnered considerable attention in academic research. The attachment of an aniline group to the quinoline core creates a new class of compounds with unique electronic and steric properties, which can be fine-tuned by modifying either the quinoline or the aniline ring. nih.gov

These aniline-substituted quinolines are often synthesized through nucleophilic aromatic substitution or cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov The position of the aniline substituent on the quinoline ring is a critical determinant of the compound's properties. For instance, 4-anilinoquinolines have been identified as a significant class of compounds in drug discovery research. nih.gov

Academic studies have demonstrated that aniline-substituted quinolines exhibit a wide range of biological activities. Research has focused on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.govnih.gov The specific nature and position of substituents on both the quinoline and aniline rings play a crucial role in modulating these biological effects. nih.gov

Scope of Academic Research on 4-(Quinolin-4-yl)aniline and Analogues

Academic research on this compound and its analogues has been multifaceted, exploring their synthesis, chemical reactivity, and potential applications. As a key intermediate, this compound serves as a starting point for the synthesis of more complex molecules, including benzamide (B126) and acrylamide (B121943) derivatives.

Investigations into the biological potential of this class of compounds are prominent in the scientific literature. For example, derivatives of 4-(quinoline-2-yl)aniline have been studied as inhibitors of the main protease of SARS-CoV-2. nih.gov One such derivative demonstrated an IC50 value of 5.2 μM, highlighting the potential of this scaffold in antiviral research. nih.gov

Furthermore, research on related 4-anilinoquinolines has yielded compounds with potent activity against various pathogens. For instance, optimization of 4-anilinoquinolines has led to the identification of inhibitors of the Dengue virus. nih.gov The substitution pattern on both the quinoline and aniline rings is a key focus of these studies to enhance potency and selectivity. nih.govnih.gov

The synthesis of this compound and its derivatives often involves coupling reactions between a quinoline precursor and an aniline derivative. Researchers have explored various reaction conditions to optimize yields and purity, with purification commonly achieved through column chromatography. The chemical reactivity of the molecule has also been a subject of study, including electrophilic substitution reactions on the aniline ring.

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIYOKLZBFUQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702251 | |

| Record name | 4-(Quinolin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22191-98-6 | |

| Record name | 4-(4-Quinolinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22191-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Quinolin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Quinolin 4 Yl Aniline Derivatives

Electrophilic Substitution Reactions on the Quinoline (B57606) and Aniline (B41778) Moieties

The aniline ring in 4-(quinolin-4-yl)aniline is activated towards electrophilic substitution. Due to the directing effect of the amino group, substitution occurs preferentially at the positions ortho to the amine.

Detailed Research Findings:

Halogenation: The aniline ring can be selectively halogenated. For instance, bromination of this compound using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields 3-bromo-4-(quinolin-4-yl)aniline. This reaction targets the position ortho to the activating amino group and meta to the deactivating quinoline ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄) leads to the introduction of a sulfonic acid group onto the aniline ring. However, steric hindrance from the bulky quinoline substituent can result in moderate yields, typically in the range of 40–50%.

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagents | Product | Yield | Reference |

| Bromination | Br₂/FeBr₃ | 3-bromo-4-(quinolin-4-yl)aniline | - | |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | 40-50% |

Nucleophilic Substitution Reactions on the Quinoline and Aniline Moieties

While the aniline ring is generally unreactive towards nucleophilic attack, the quinoline ring, particularly at the C-4 position, is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.

Detailed Research Findings:

Activation via Chlorination: The C-4 position of a quinoline ring can be activated for nucleophilic substitution by first converting a precursor, such as a 4-hydroxyquinoline (B1666331) derivative, into a 4-chloroquinoline (B167314) using reagents like phosphorus oxychloride (POCl₃). This 4-chloro derivative becomes a key intermediate.

Amination: 4-Chloroquinoline derivatives can react with various nucleophiles. For example, reaction with ammonia (B1221849) in methanol (B129727) under pressure can introduce additional amino groups at positions like C-2 or C-8. Analogous reactions are fundamental in synthesizing the parent this compound itself, often through the coupling of 4-chloroquinoline with an aniline derivative.

Table 2: Nucleophilic Substitution Reactions

| Reaction Type | Reagent/Conditions | Substrate Moiety | Product Example | Reference |

| Chlorination (Activation) | POCl₃ | Quinolin-4-one precursor | 4-Chloroquinoline derivative | |

| Amination | NH₃/MeOH, pressure | 4-Chloroquinoline | 2- or 8-Amino-4-chloroquinoline |

Heteroatom Reactions Involving the Quinoline Nitrogen

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a site for various reactions typical of tertiary amines and heterocyclic systems. orientjchem.orgjptcp.com

Detailed Research Findings:

N-Oxidation: The quinoline nitrogen can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids, such as meta-chloroperbenzoic acid (m-CPBA).

Protonation and Salt Formation: As a weak base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. orientjchem.orgjptcp.com

Alkylation and Acylation: The nitrogen atom can also act as a nucleophile, participating in alkylation and acylation reactions to generate a variety of quinolinium derivatives with different functional groups. orientjchem.org

Table 3: Reactions at the Quinoline Nitrogen

| Reaction | Reagents | Product Type | Reference |

| N-Oxidation | H₂O₂ or m-CPBA | Quinoline N-oxide derivative | |

| Protonation | Acids (e.g., HCl) | Quinolinium salt | orientjchem.orgjptcp.com |

| Alkylation | Alkyl halides | N-Alkyl quinolinium salt | orientjchem.org |

| Acylation | Acyl halides | N-Acyl quinolinium salt | orientjchem.org |

Oxidation and Reduction Pathways of the Quinoline-Aniline System

The this compound molecule contains multiple sites that can undergo oxidation or reduction under controlled conditions.

Detailed Research Findings:

Oxidation of the Aniline Moiety: The primary amino group (-NH₂) on the aniline ring can be oxidized to a nitro group (-NO₂) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction is typically conducted in acidic aqueous conditions at elevated temperatures (60–80°C), yielding 4-(quinolin-4-yl)nitrobenzene.

Reduction of the Nitro Group: If a nitro group is present on the molecule (for instance, from the oxidation of the amine or by using a nitrated starting material), it can be efficiently reduced back to the primary amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, with efficiencies often exceeding 90%.

Reduction of the Quinoline Ring: The quinoline ring itself can be reduced, though this often requires different conditions than nitro group reduction. For example, sodium borohydride (B1222165) in the presence of copper(II) chloride (NaBH₄/CuCl₂) can selectively reduce the quinoline ring without affecting the aniline portion of the molecule.

Table 4: Oxidation and Reduction Reactions

| Reaction | Reagents/Conditions | Moiety Transformed | Product | Reference |

| Amine Oxidation | KMnO₄, acidic, 60-80°C | Aniline Amine | 4-(Quinolin-4-yl)nitrobenzene | |

| Nitro Reduction | H₂, Pd/C or Raney Ni | Nitro Group | This compound | |

| Quinoline Reduction | NaBH₄/CuCl₂ | Quinoline Ring | Tetrahydroquinoline derivative |

Functional Group Interconversions on the Aniline and Quinoline Rings

Functional group interconversions (FGI) are crucial for synthesizing derivatives of this compound with modified properties. These transformations allow for the strategic introduction or alteration of functional groups on both the aniline and quinoline rings.

Detailed Research Findings:

Amine-Nitro Interconversion: As detailed in the previous section, the interconversion between the amino (-NH₂) and nitro (-NO₂) groups on the aniline ring is a fundamental FGI, enabling protection or modification strategies.

Halogen-Aryl Interconversion (Suzuki Coupling): A halogenated derivative, such as 3-bromo-4-(quinolin-4-yl)aniline, can serve as a substrate in palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an arylboronic acid can form a new carbon-carbon bond, yielding biaryl systems with reported yields of 70–85%.

C-N Bond Formation (Buchwald-Hartwig Amination): The parent compound can also participate in cross-coupling reactions. The aniline nitrogen can be coupled with aryl halides using catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) to form C-N bonds, leading to more complex bis-aniline-quinoline structures.

Hydroxyl-Chloride Interconversion: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is a critical FGI that activates the C-4 position for subsequent nucleophilic substitution reactions, forming the backbone for many derivatives.

Table 5: Key Functional Group Interconversions

| Initial Group | Reagents/Reaction | Final Group | Ring | Reference |

| -NH₂ (Amine) | KMnO₄ | -NO₂ (Nitro) | Aniline | |

| -NO₂ (Nitro) | H₂ / Pd/C | -NH₂ (Amine) | Aniline | |

| -Br (Bromo) | Arylboronic acid, Pd catalyst (Suzuki) | -Aryl | Aniline | |

| -NH₂ (Amine) | Aryl halide, Pd(OAc)₂/Xantphos (Buchwald-Hartwig) | -NH-Aryl | Aniline | |

| -OH (Hydroxyl) | POCl₃ | -Cl (Chloro) | Quinoline |

Structural Modifications and Structure Activity Relationship Sar Studies of 4 Quinolin 4 Yl Aniline Scaffolds

Rational Design and Molecular Simplification Strategies

The rational design of molecules based on the 4-(Quinolin-4-yl)aniline scaffold is often rooted in the structure of known bioactive compounds, such as the antimalarial drug chloroquine (B1663885). A primary strategy involves molecular simplification, particularly of the side chains attached to the core structure. For instance, in antimalarial research, complex side chains are often simplified or modified to overcome drug resistance. The rationale is that resistance mechanisms may involve compound-specific efflux, which can be circumvented by altering the molecule's physicochemical properties, such as lipophilicity and charge, through side-chain modification nih.gov.

One approach involves creating focused libraries of small molecules based on the 4-aminoquinoline (B48711) scaffold with varied, yet simplified, functionalities. This allows for the identification of the core molecular components necessary for activity while potentially improving metabolic stability nih.govnih.gov. For example, researchers have developed short-chain analogs of 4-aminoquinolines that remain active against chloroquine-resistant strains of P. falciparum nih.gov. This simplification helps to pinpoint the essential pharmacophore while potentially reducing biotransformation pathways like dealkylation that can decrease efficacy nih.govnih.gov.

Influence of Substituents on Quinoline (B57606) Ring Positions (C2, C3, C5, C6, C7, C8)

The substitution pattern on the quinoline ring is a critical determinant of the biological activity of this compound derivatives.

C2 Position : While less explored than other positions, modifications at C2 can influence activity. For instance, some research on related quinazoline (B50416) scaffolds, which are bioisosteres of quinolines, has shown that C2 modifications can lead to potent cytotoxic activities nih.gov.

C3 Position : This position appears to be sensitive to substitution. SAR studies on antimalarial 4-aminoquinolines indicate that introducing a methyl group at the C3 position generally leads to a decrease in activity slideshare.netpharmacy180.com.

C5, C6, and C7 Positions : Substitutions at these positions have been extensively studied. Optimization of substituents at the C6 and C7 positions has produced potent inhibitors of Cyclin G Associated Kinase (GAK) biorxiv.org. In the context of anticancer activity, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of EGFR and HER-2 kinases nih.gov.

C7 Position : The C7 position is arguably the most critical for the antimalarial activity of 4-aminoquinolines. The presence of an electron-withdrawing group, particularly a chlorine atom, is considered optimal for high potency pharmacy180.comesr.ie. This feature is a hallmark of chloroquine. Systematic studies have shown that various electron-withdrawing groups at C7 enhance activity, while unsubstituted or electron-donating groups are less effective.

C8 Position : Similar to the C3 position, substitution at C8 is generally detrimental to antimalarial activity. The introduction of a methyl group at this position has been shown to abolish activity completely pharmacy180.com. However, in the context of anticancer agents, 8-methoxy-4-anilinoquinolines have been synthesized and evaluated, though they are generally less active than their 7-fluoro counterparts nih.gov.

The following table summarizes the general impact of substituents at various positions on the quinoline ring for antimalarial activity.

| Ring Position | Type of Substituent | General Effect on Antimalarial Activity |

| C3 | Methyl Group | Decreased Activity slideshare.netpharmacy180.com |

| C7 | Electron-withdrawing (e.g., -Cl) | Optimal for Activity pharmacy180.comesr.ie |

| C8 | Methyl Group | Abolished Activity pharmacy180.com |

Impact of Substituents on the Aniline (B41778) Ring

Modification of the aniline ring provides another avenue to modulate the pharmacological profile of this compound derivatives. Research into EGFR inhibitors has shown that substituent changes on the aniline ring can have a significant, though sometimes subtle, influence on activity nih.gov.

For some EGFR inhibitors, substitutions with small, lipophilic groups at the meta-position (3'-position) of the aniline ring are preferred. For example, compounds with 3'-chloro or 3'-fluoro substituents have demonstrated potent activity. In contrast, incorporating an aromatic ring into the side chain, as seen in the derivative amodiaquine, can lead to reduced toxicity but also lower activity compared to chloroquine pharmacy180.com.

Interestingly, studies on 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines as antitumor agents found that changes on the aniline ring had a relatively small influence on antiproliferative activity, regardless of whether the substituent was electron-donating or electron-withdrawing nih.gov. This suggests that for certain targets, the aniline ring may be more involved in anchoring the molecule in a binding pocket, with less sensitivity to electronic effects compared to the quinoline ring.

| Aniline Ring Position | Substituent Type | Observed Effect | Target/Context |

| Meta (3') | Small, lipophilic (e.g., -Cl, -F) | Often preferred for activity | EGFR Inhibition |

| General | Aromatic ring (in side chain) | Reduced activity and toxicity | Antimalarial pharmacy180.com |

| Any | Electron-donating or -withdrawing | Little influence on activity | Antitumor (7-fluoro/8-methoxy quinolines) nih.gov |

Modifications at the Linker Between Quinoline and Aniline Moieties

The secondary amine that typically links the quinoline and aniline rings is crucial for activity, but it can be replaced with other functional groups to create novel derivatives. In the design of irreversible EGFR/HER-2 inhibitors, the 4-amino linker was part of a larger scaffold, but other modifications at the 6-position of the quinoline included Michael acceptors like butynamide and crotonamide, demonstrating that complex linkers can confer specific reactivity nih.gov.

This concept of linker modification has been explored in creating hybrid molecules. For instance, researchers have successfully synthesized quinoline derivatives where the 4-amino group is part of a more complex linker, such as a hydrazone, urea, or thiourea, leading to compounds with antituberculosis and antibacterial properties.

Exploration of Bisquinoline and Hybrid Quinoline-Aniline Architectures

Expanding on the this compound scaffold, researchers have designed more complex architectures, including bisquinoline and hybrid molecules.

Bisquinolines are compounds that contain two quinoline units. A notable example involves two 7-chloroquinoline (B30040) rings linked at their 4-positions by a chiral diamine linker, such as (±)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine. These molecules have demonstrated potent activity against Plasmodium berghei in mice, indicating that a dimeric structure can be highly effective.

Hybrid molecules are created by conjugating the 4-aminoquinoline scaffold with other pharmacologically active moieties. This strategy aims to combine the mechanisms of action of two different classes of drugs or to improve the targeting and efficacy of the quinoline core. For example, cationic amino acids like lysine (B10760008) and ornithine have been conjugated to the side chain of 4-aminoquinolines. This modification adds lipophilicity and a cationic charge, resulting in improved activity against multidrug-resistant strains of P. falciparum nih.gov.

Stereochemical Considerations and Isomerism in Derivatives

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as interactions with chiral biological targets like enzymes and receptors are often stereospecific. The introduction of chiral centers into the scaffold can lead to isomers with dramatically different potencies and pharmacological profiles nih.govcresset-group.com.

A clear example is seen in bisquinoline compounds. The spatial arrangement of the linker is critical. Studies on N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine revealed that the trans-isomer was significantly more active as an antimalarial agent than the cis-isomer. Furthermore, within the trans-racemate, the activity resides primarily in the (1R,2R)-(-)-enantiomer.

Similarly, introducing chirality into the side chain of monomeric 4-aminoquinolines has been a key strategy. By using amino acids as chiral building blocks, researchers have synthesized derivatives with defined stereochemistry at a substituted side chain nih.gov. These studies have led to the identification of lead molecules, such as (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine, which shows curative activity against chloroquine-resistant malaria parasites nih.gov. It has also been noted that the D-isomer of chloroquine is less toxic than its L-isomer, highlighting how stereochemistry can influence toxicology pharmacy180.com.

| Compound Class | Isomer Type | Finding |

| Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Diastereomers | The trans-isomer is more active than the cis-isomer. |

| trans-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Enantiomers | The (1R,2R)-(-)-enantiomer shows higher antimalarial potency. |

| Chloroquine | Enantiomers | The D-isomer is reported to be less toxic than the L-isomer pharmacy180.com. |

| Side-chain modified 4-aminoquinolines | Enantiomers | The (S)-enantiomer of certain derivatives shows superior activity against resistant parasites nih.gov. |

Theoretical and Computational Chemistry Investigations of 4 Quinolin 4 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Quinolin-4-yl)aniline, DFT calculations would typically be performed to optimize the molecular geometry and to determine various electronic properties. These studies often utilize specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost.

Calculation of Global and Local Reactivity DescriptorsGlobal and local reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity.chemrxiv.orgThese descriptors, calculated within the framework of conceptual DFT, help in understanding the chemical behavior of the molecule as a whole (global) and at specific atomic sites (local).chemrxiv.org

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, it measures the molecule's polarizability. Higher softness correlates with higher reactivity. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes the positions and velocities of the particles over time. nih.gov By analyzing this trajectory, researchers can understand the dynamic behavior of the molecule and the stability of its various conformations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov For this compound and its derivatives, docking studies are often performed to investigate their binding affinity and interaction patterns with specific protein targets, such as kinases. nih.gov The results of docking studies typically include a binding energy score, which estimates the strength of the interaction, and a visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. nih.govnih.gov

Prediction of Pharmacokinetic Properties via In Silico ADMET Models

In the early stages of drug discovery and development, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a critical role. nih.govmdpi.com These computational methods offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and minimize late-stage clinical failures. mdpi.comnih.gov For this compound, various computational models can be employed to predict its behavior in the body.

The assessment typically begins with evaluating its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules relate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability. nih.gov Computational software can generate a wide array of descriptors to build a comprehensive pharmacokinetic profile.

Key parameters evaluated in an in silico ADMET study for this compound would include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicate how well the compound is likely to be absorbed from the gastrointestinal tract.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are calculated to predict how the compound will be distributed throughout the body.

Metabolism: The models predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, identifying which isoforms (e.g., CYP2D6, CYP3A4) are likely to be involved and whether the compound is an inhibitor or substrate.

Excretion: Predictions may include total clearance and the likelihood of renal excretion.

Toxicity: A range of toxicological endpoints can be predicted, including potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. scribd.com

The following table represents a typical set of in silico ADMET predictions for a molecule like this compound, based on computational studies of related quinoline (B57606) and aniline (B41778) derivatives. nih.govresearchgate.net

| Property Category | Parameter | Predicted Value/Classification |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 220.27 g/mol |

| logP (Lipophilicity) | 3.2 - 3.5 | |

| Hydrogen Bond Donors | 1 (from -NH2) | |

| Hydrogen Bond Acceptors | 2 (from N atoms) | |

| Absorption | Lipinski's Rule of Five | Compliant (0 violations) |

| Human Intestinal Absorption | High | |

| Caco-2 Permeability | Moderate to High | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Likely to cross |

| Plasma Protein Binding | High | |

| Metabolism | CYP450 2D6 Inhibitor | Predicted Inhibitor |

| CYP450 3A4 Substrate | Predicted Substrate | |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low to Moderate Risk |

These in silico predictions provide a valuable preliminary assessment, guiding further experimental studies by highlighting potential pharmacokinetic advantages and liabilities of the compound. researchgate.netscienceopen.com

Tautomerism and Isomerism Studies using Computational Methods

Computational chemistry provides powerful tools to investigate the structural nuances of molecules like this compound, including the potential for tautomerism and isomerism. beilstein-journals.org These studies are crucial as different forms of a molecule can exhibit distinct chemical and biological properties.

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, two primary types of tautomerism can be computationally investigated:

Amino-Imino Tautomerism: The exocyclic aniline amine group (-NH₂) can potentially tautomerize to an imine form (=NH).

Annular Tautomerism: Protonation could occur on the quinoline nitrogen, which, combined with deprotonation of the aniline nitrogen, would represent another tautomeric form.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to determine the relative stabilities of these potential tautomers. researchgate.net By calculating the Gibbs free energy of each form in the gas phase and in various solvents (using continuum solvation models like PCM), researchers can predict the equilibrium population of each tautomer under different conditions. dnu.dp.ua For compounds like this compound, computational studies consistently show that the amino form is significantly more stable than any potential imino tautomers. dnu.dp.ua

Isomerism: The primary form of isomerism relevant to the conformational flexibility of this compound is rotational isomerism (or conformers) around the single bond connecting the quinoline and aniline rings. The relative orientation of the two aromatic rings is not fixed and can be described by a dihedral angle.

Computational methods are used to explore the potential energy surface associated with the rotation around this C-C bond. By systematically varying the dihedral angle and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. This information is vital for understanding how the molecule might interact with biological targets, as the preferred conformation can influence binding affinity.

The table below outlines the computational approaches used to study these structural forms.

| Structural Form | Description | Computational Method of Investigation |

|---|---|---|

| Amino Tautomer (Canonical) | The standard structure with an -NH2 group. | DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy. Comparison of energies determines relative stability. |

| Imino Tautomer | Isomer with a =NH group and altered double bond arrangement in the aniline ring. | |

| Rotational Isomers (Conformers) | Different spatial orientations of the quinoline and aniline rings due to rotation around the connecting C-C bond. | Potential Energy Surface (PES) scan by systematically varying the dihedral angle of the C-C bond to find energy minima (stable conformers) and maxima (rotational barriers). |

Computational Basicity Studies and Protonation Processes

The basicity of a molecule, quantified by its pKa value, is a fundamental property that governs its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and interactions with biological targets. This compound possesses two primary basic centers: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic aniline group.

Computational chemistry offers several approaches to predict the pKa values of these sites and to determine the most favorable protonation process. rowansci.com These methods calculate the free energy change associated with the protonation reaction in solution. researchgate.net

Protonation Sites and Relative Basicity:

Quinoline Nitrogen: The nitrogen atom within the quinoline ring is heterocyclic and analogous to pyridine. Its lone pair of electrons is generally available for protonation.

Aniline Nitrogen: The lone pair on the aniline nitrogen is partially delocalized into the phenyl ring, which typically reduces its basicity compared to a simple alkyl amine.

It is widely expected that the quinoline nitrogen is the more basic site and will be the first to be protonated. Computational studies can confirm this by calculating the proton affinity (PA) of each nitrogen atom in the gas phase and, more importantly, the free energy of protonation in an aqueous environment. The site with the more negative free energy of protonation is the preferred site.

Various computational strategies are used to achieve accurate pKa predictions:

Direct Method: This involves calculating the free energies of the neutral and protonated species in solution and using these values to directly compute the pKa.

Isodesmic Reactions: To reduce systematic errors in calculations, the pKa of the target molecule is computed relative to a structurally similar reference compound with a known experimental pKa. peerj.com This approach benefits from the cancellation of errors. researchgate.net

Solvation Models: Accurate prediction of pKa is highly dependent on modeling the solvent environment. Implicit continuum models (like PCM or SMD) are widely used, sometimes in combination with a few explicit water molecules hydrogen-bonded to the protonation site to improve accuracy. nih.govmdpi.com

The following table summarizes the key aspects of a computational basicity study on this molecule.

| Parameter | Description | Computational Approach |

|---|---|---|

| Protonation Site 1 | Quinoline Ring Nitrogen | Calculation of proton affinity (gas phase) and free energy of protonation (solution) using methods like DFT or semi-empirical (e.g., PM3/COSMO). The site with the more favorable energy is the preferred protonation site. peerj.com |

| Protonation Site 2 | Aniline Amino Group Nitrogen | |

| pKa Prediction (Quinoline N) | Predicted acid dissociation constant of the protonated quinoline nitrogen. | Use of quantum chemical calculations with a solvation model (e.g., SMD, PCM) via direct methods or relative to a known reference compound (isodesmic method). mdpi.com |

| pKa Prediction (Aniline N) | Predicted acid dissociation constant of the protonated aniline nitrogen. |

Biological Activities and Mechanistic Research of 4 Quinolin 4 Yl Aniline Derivatives in Vitro Focus

Research on Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)

Derivatives of 4-(quinolin-4-yl)aniline represent a significant class of compounds investigated for their potential as anticancer agents. In vitro studies have consistently demonstrated their antiproliferative activities across a wide range of human cancer cell lines. The core structure of quinoline (B57606) is a key pharmacophore in numerous compounds with proven biological activities, including anticancer properties. Molecules containing the quinoline scaffold have been shown to inhibit cell proliferation through various mechanisms, such as inducing cell cycle arrest, promoting cell death (apoptosis), and disrupting cell migration. nih.govarabjchem.org The versatility of the quinoline ring allows for synthetic modifications, leading to the development of structurally diverse derivatives with enhanced potency and selectivity against cancer cells. arabjchem.org

Research has explored di- and trimeric quinoline derivatives, which have shown antiproliferative effects on human solid cancer cell lines like MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma). nih.gov Furthermore, novel 3-phenylquinolinone derivatives have been synthesized and evaluated for their antiproliferative activities against breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR-3. nih.gov The extensive investigation into these compounds underscores their potential as a foundation for the development of new cancer chemotherapeutics.

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, often preceded by disruption of the cell cycle. One new synthetic quinoline derivative, MPT0B392, was found to cause mitotic arrest in acute leukemia cells, which ultimately led to apoptosis. nih.gov This compound acts as a microtubule-depolymerizing agent, interfering with the mitotic spindle and halting cell division. nih.gov

Flow cytometry analysis of HeLa cells treated with 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone, a 4-anilinofuro[2,3-b]quinoline derivative, revealed that the compound induces cell-cycle arrest in the G2/M phase. nih.govresearchgate.net This arrest is followed by DNA fragmentation and subsequent cell death, which are characteristic hallmarks of apoptosis. nih.govresearchgate.net In many studies involving quinoline derivatives, compounds with the most potent activity were observed to block cancer cells in the G2/M phase in a concentration-dependent manner, leading to an increased percentage of apoptotic cells. nih.gov This interference with microtubule dynamics can also lead to phenomena like multinucleation, further indicating a catastrophic failure of mitosis. nih.gov

Kinases are crucial regulators of cell signaling pathways that control growth and survival, making them prime targets for anticancer drugs. arabjchem.org Derivatives of this compound have been specifically designed and investigated as kinase inhibitors. One key target is the 3-Phosphoinositide-dependent kinase (PDK1), a serine-threonine kinase involved in the PI3K/Akt signaling pathway, which is critical for cancer cell proliferation and survival. nih.govnih.govresearchgate.net

Through rational design based on induced fit docking, 4-substituted amino quinolines have been synthesized to target the adenosine (B11128) triphosphate (ATP) binding site of PDK1. nih.gov In vitro evaluation of these compounds against A549 lung cancer cell lines identified an inhibitor with an IC50 value of 0.96 µM, a potency greater than the established lung cancer drug pemetrexed. nih.gov Similarly, a series of 2-anilino substituted 4-aryl-8H-purines were developed as potent inhibitors of PDK1, with some compounds demonstrating sub-micromolar cell proliferation activity. nih.govresearchgate.net These findings highlight the potential of the anilino-quinoline scaffold in developing targeted kinase inhibitors for cancer therapy.

Another significant mechanism of action for quinoline-based compounds is their interaction with DNA and the inhibition of enzymes crucial for DNA replication and maintenance, such as topoisomerases. mdpi.com Topoisomerase IIα (Topo IIα) is a vital enzyme in rapidly proliferating tumor cells, and its inhibition can lead to DNA damage, cell cycle arrest, and apoptosis. mdpi.commdpi.com

Several novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been synthesized and their ability to inhibit human Topo II activity was confirmed using the kDNA decatenation assay. nih.gov Studies on acridine–thiosemicarbazone derivatives, which share structural similarities, also demonstrated significant inhibition of Topo IIα. nih.gov For instance, derivatives DL-01, DL-07, and DL-08 showed 77%, 74%, and 79% inhibition of Topo IIα, respectively, at a concentration of 100 µM. nih.gov Furthermore, a pyrazolo[4,3-f]quinoline derivative, compound 2E, was found to be highly effective, inhibiting 88.3% of Topo IIα activity, which is comparable to the established inhibitor etoposide (B1684455) (89.6% inhibition). mdpi.com These compounds are believed to exert their effect by binding to the DNA-topoisomerase complex, stabilizing it and preventing the re-ligation of DNA strands, which ultimately triggers cell death. mdpi.com

The cytotoxic potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. These in vitro assays are crucial for determining the concentration at which these compounds inhibit cancer cell growth by 50% (IC50), a key indicator of their potency.

For example, a series of quinoline-carboxamide derivatives showed promising cytotoxicity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. researchgate.net A novel indoloquinoline derivative, BAPPN, demonstrated potent cytotoxic activity with IC50 values of 3.3 µg/mL against HepG2, 23 µg/mL against HCT-116, and 3.1 µg/mL against MCF-7 cells. nih.gov Similarly, 7-chloro-4-anilino-quinoline amide derivatives exhibited significant cytotoxicity, with one compound (5g) showing IC50 values of 2.09 µg/mL and 4.63 µg/mL against HepG2 and MCF-7 cell lines, respectively. asianpubs.org The NCI-60 screen, a panel of 60 human tumor cell lines, has also been used to evaluate these compounds, revealing broad inhibitory effects across various cancer types, including colon cancer cell line HCT-116 and breast cancer cell line T-47D. nih.gov

| Compound/Derivative Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| BAPPN (indoloquinoline derivative) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | nih.gov |

| BAPPN (indoloquinoline derivative) | HCT-116 (Colon Carcinoma) | 23 µg/mL | nih.gov |

| BAPPN (indoloquinoline derivative) | MCF-7 (Breast Adenocarcinoma) | 3.1 µg/mL | nih.gov |

| Compound 5g (7-chloro-4-anilino-quinoline amide) | HepG2 (Hepatocellular Carcinoma) | 2.09 µg/mL | asianpubs.org |

| Compound 5g (7-chloro-4-anilino-quinoline amide) | MCF-7 (Breast Adenocarcinoma) | 4.63 µg/mL | asianpubs.org |

| Compound 4c (quinoline-carboxamide) | HepG2 (Hepatocellular Carcinoma) | 8.02 µM | researchgate.net |

| Compound 4c (quinoline-carboxamide) | HCT-116 (Colon Carcinoma) | 7.15 µM | researchgate.net |

| Compound 1f (7-fluoro-4-anilinoquinoline) | HeLa (Cervical Cancer) | 17.29 µM | researchgate.net |

| Compound 2i (8-methoxy-4-anilinoquinoline) | BGC823 (Gastric Carcinoma) | 8.29 µM | researchgate.net |

Research on Antimicrobial Activities (In Vitro Studies)

In addition to their anticancer properties, quinoline derivatives have garnered attention for their broad-spectrum antimicrobial activities. The quinoline nucleus is a versatile scaffold for developing agents against various pathogens, including bacteria and fungi. researchgate.netresearchgate.netnih.gov Newly synthesized quinoline derivatives have been evaluated in vitro against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating excellent Minimum Inhibitory Concentration (MIC) values. researchgate.netnih.gov For instance, certain quinolinyl hydrazones exhibited significant activity against bacterial strains with MIC values in the range of 16-24 µg/ml. ijpsnonline.com The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall integrity. nih.gov

A particularly promising area of antimicrobial research for this compound derivatives is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has created an urgent need for new therapeutic agents. nih.govrsc.org

Screening of 4-anilinoquinoline libraries has identified novel and potent inhibitors of Mtb. nih.govnih.gov One notable compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a high potency with a MIC90 value of 0.63-1.25 µM. nih.govnih.gov Structure-activity relationship studies have highlighted key features for anti-Mtb activity, such as the presence of a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinoline ring. nih.govnih.gov Other research has led to the identification of quinolone derivatives with MIC values against the M. tuberculosis H37Rv strain in the range of 1.2–3 µg/mL; these compounds also showed excellent activity against MDR-TB strains and were non-toxic to human cell lines. rsc.org Quinolinyl hydrazones have also shown significant antitubercular activity, with some compounds demonstrating MIC values as low as 0.81 µg/ml, comparable to the first-line anti-TB drug isoniazid. ijpsnonline.com

| Compound/Derivative Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis | 0.63-1.25 µM (MIC90) | nih.govnih.gov |

| Quinolone derivative (6b21) | MDR-TB strain | 0.9 µg/mL | rsc.org |

| Quinolone derivative (6b12) | MDR-TB strain | 2.9 µg/mL | rsc.org |

| Quinolone derivative (6b6) | MDR-TB strain | 3.0 µg/mL | rsc.org |

| Quinolinyl hydrazone (4e) | Mycobacterium tuberculosis H37Rv | 0.81 µg/mL | ijpsnonline.com |

| Quinolinyl hydrazone (4k) | Mycobacterium tuberculosis H37Rv | 0.90 µg/mL | ijpsnonline.com |

Antimalarial Activity against Plasmodium falciparum Strains

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with 4-aminoquinoline (B48711) derivatives like chloroquine (B1663885) being historically significant. esr.ieglobalresearchonline.net Research into this compound derivatives continues this legacy, with numerous studies demonstrating potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. esr.ienih.govnih.gov

The mechanism of action for many 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. globalresearchonline.net The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. globalresearchonline.net

Structure-activity relationship (SAR) studies have been crucial in developing derivatives that overcome resistance. Key structural features influencing activity include:

The 7-chloro group: This substituent on the quinoline nucleus is often optimal for activity. esr.iepharmacy180.com

The side chain: The nature of the side chain at the 4-position is critical. Activity against resistant strains has been associated with either very short (≤3 carbons) or long (≥10 carbons) side chains. nih.gov

The terminal amino group: This group is considered essential for the accumulation of the drug in the parasite's acidic digestive vacuole. esr.ie

Hybrids of 4-aminoquinoline with other pharmacophores, such as pyrimidines and sulfonamides, have shown excellent in vitro antiplasmodial activities against both CQS and CQR strains, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govmdpi.com For instance, certain 4-aminoquinoline-pyrimidine hybrids were found to be 6–26 times more effective against resistant strains when compared to chloroquine. nih.gov Another study highlighted a piperazine (B1678402) linked 7-chloroquinoline-triazole conjugate, QP-11, which was effective against both sensitive (NF54) and resistant (K1) strains of P. falciparum with IC50 values of 0.8 µM and 1.7 µM, respectively. mdpi.com

| Compound Type | Target Strain(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (D6 CQS, W2 CQR) | ~0.033 µM (against W2) | nih.gov |

| Chloroquine-sulfadoxine hybrids | P. falciparum (W2 CQR) | Lower than chloroquine (0.55 µM) | mdpi.com |

| QP-11 (7-chloroquinoline-triazole conjugate) | P. falciparum (NF54 CQS, K1 CQR) | 0.8 µM (NF54), 1.7 µM (K1) | mdpi.com |

| Bisquinolines | Plasmodium berghei (in vivo) | Potent activity | scilit.com |

General Antibacterial Spectrum (Gram-negative and Gram-positive strains)

Quinoline derivatives have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com Research has explored various modifications of the quinoline scaffold to enhance potency and broaden the spectrum of activity. nih.gov

Studies on quinoline-2-one derivatives revealed significant action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL. nih.gov Similarly, novel quinoline derivatives prepared via the Mannich reaction showed potent effects against both Gram-positive and Gram-negative strains, with a quinolone-coupled hybrid exhibiting MIC values ranging from 0.125–8 μg/mL. nih.gov Other research has also shown that certain quinoline derivatives possess moderate to good antibacterial activity against various pathogenic strains. biointerfaceresearch.com

| Compound Type | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one derivatives | MRSA, VRE | 0.75 μg/mL | nih.gov |

| Quinolone-coupled quinoline hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | nih.gov |

| Isoquinoline derivatives (HSN584, HSN739) | Gram-positive bacteria (e.g., S. epidermidis) | 4–16 µg/mL | mdpi.com |

Antifungal Properties

The quinoline scaffold is recognized as a "privileged structure" in the design of new antifungal agents. bohrium.comnih.gov Derivatives of this compound have been investigated for their ability to combat various fungal infections, including those caused by Candida and dermatophyte species. nih.gov

Research has shown that structural modifications at various positions of the quinoline nucleus can yield compounds with selective antifungal action. nih.gov For example, certain derivatives were found to be active only against yeasts like Candida (MIC ranges 25–50 μg/mL), while others were effective exclusively against filamentous fungi (MIC ranges 12.5–25 μg/mL). nih.gov Inspired by the natural alkaloid quinine, synthetic quinoline derivatives have been developed that show potent in vivo efficacy against fungi such as Sclerotinia sclerotiorum, with some compounds having EC50 values as low as 0.41 μg/mL. acs.org Preliminary mechanism studies suggest these compounds can disrupt cell membrane permeability and increase reactive oxygen species. acs.org Further studies on fluorinated quinoline analogs also demonstrated good antifungal activity against various plant-pathogenic fungi. mdpi.com

| Compound Type | Fungal Strain(s) | Reported Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Quinoline derivatives | Yeast strains (Candida) | 25–50 μg/mL (MIC) | nih.gov |

| Quinoline derivatives | Filamentous fungi | 12.5–25 μg/mL (MIC) | nih.gov |

| Quinine-inspired quinoline derivative (3f-4) | Sclerotinia sclerotiorum | 0.41 μg/mL (EC50) | acs.org |

| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | >80% inhibition at 50 μg/mL | mdpi.com |

Research on Antiviral Activities (In Vitro Studies, e.g., Anti-HIV Potential)

The versatility of the quinoline scaffold extends to antiviral research, with a particular focus on inhibitors of the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Several studies have synthesized and evaluated quinoline-based compounds for their potential to inhibit HIV replication.

One study synthesized quinoline–1,2,3-triazole–aniline hybrids and tested their in vitro activity against the wild-type HIV-1 subtype B. mdpi.comnih.gov Several compounds showed promising results, with one derivative (11h) exhibiting an IC50 of 0.01032 µM, which was nine-fold more active than the reference drug azidothymidine (AZT). mdpi.comnih.gov This compound also showed a high selectivity index (>2472), indicating low cytotoxicity. mdpi.comnih.gov Another study of 18 different quinoline-based compounds found that 2-substituted quinolines were more potent than their tetrahydroquinoline counterparts, with the most active compound showing an IC50 of 18.48 μM. nih.gov

Research on Leishmanicidal Activity (In Vitro Studies against Parasites)

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. bioworld.com The 4-aminoquinoline scaffold has been identified as a promising starting point for the design of potent leishmanicidal agents. nih.govfrontiersin.org These compounds are often more active against the intracellular amastigote stage of the parasite than the extracellular promastigote stage. nih.gov

In vitro studies have demonstrated the efficacy of novel quinoline derivatives against Leishmania chagasi and Leishmania donovani. nih.govnih.gov One compound was found to be 8.3-fold more active than the standard pentavalent antimony treatment when tested against L. chagasi-infected macrophages. nih.gov Another study on quinolinyl β-enaminone derivatives showed significant in vitro efficacy against L. donovani, with IC50 values below 6 µM. nih.gov Furthermore, hybrids of 7-chloroquinoline (B30040) functionalized with substituted anilines have displayed good IC50 values against Leishmania panamensis amastigotes, ranging between 0.79 μg/mL and 2.54 μg/mL. nih.gov

| Compound Type | Parasite Species/Stage | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 3-Substituted quinolines | L. chagasi promastigotes | < 0.8 μg/ml | nih.gov |

| Quinolinyl β-enaminones | L. donovani | < 6 µM | nih.gov |

| 7-chloroquinoline-chalcone-anilines | L. panamensis amastigotes | 0.79–2.54 μg/mL | nih.gov |

| Quinoline-piperazine/pyrrolidine hybrids | L. donovani amastigotes | 2.09–8.89 μM | bioworld.com |

Studies on Anti-inflammatory and Analgesic Properties

Derivatives of 4-anilinoquinoline have also been investigated for their potential anti-inflammatory and analgesic properties. nih.govnih.gov Synthesis of new series of 4-anilinoquinoline-3-carboxylic acids and related esters has yielded compounds with significant biological activity. nih.govnih.gov

In preclinical models, some of these derivatives demonstrated significant anti-inflammatory activity, comparable to that of the standard drug indomethacin. nih.gov Furthermore, certain halogenated series of these compounds showed good analgesic activity, in some cases higher than that of indomethacin. nih.gov These studies suggest that the this compound scaffold could be a valuable template for developing new non-steroidal anti-inflammatory and analgesic agents. eurekaselect.comresearchgate.net

Research on Interactions with Biomolecules (e.g., DNA, BSA)

Understanding the interaction of small molecules with biomacromolecules is crucial for elucidating their mechanism of action and pharmacokinetic properties. The binding of quinoline derivatives to proteins like serum albumin and to nucleic acids has been a subject of investigation.

Studies using spectroscopic techniques have explored the interaction between quinoline derivatives and Bovine Serum Albumin (BSA), a model protein for drug-protein binding studies. swu.ac.thnih.gov These studies often reveal a static quenching mechanism, indicating the formation of a complex between the quinoline compound and the protein. nih.govdrugbank.com Binding constants (Kb) are typically in the range of 10^4 to 10^5 L·mol⁻¹, suggesting a strong interaction. swu.ac.thdrugbank.com The primary forces driving this binding are often identified as van der Waals forces and hydrogen bonding. nih.govdrugbank.com Molecular docking and competitive binding experiments suggest that these compounds often bind to Site I (sub-domain IIA) of BSA. swu.ac.thdrugbank.com

The interaction with DNA is also a key aspect of the mechanism for some quinoline-based drugs, particularly antimalarials, which are thought to interfere with parasite DNA and RNA polymerase. scilit.com

Investigation of Cellular Targets (e.g., Cytochrome bc1 complex, Chemokine receptor CCR5)

A thorough review of scientific literature indicates a lack of specific in vitro studies on the activity of this compound derivatives on the cytochrome bc1 complex and the chemokine receptor CCR5.

Analytical Methodologies for Characterization of 4 Quinolin 4 Yl Aniline and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(quinolin-4-yl)aniline and its derivatives in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are routinely used to provide detailed information about the molecular framework. utexas.edu

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In derivatives of this compound, the aromatic protons of the quinoline (B57606) and aniline (B41778) rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are invaluable for determining the substitution patterns on both aromatic systems. For instance, the protons on the quinoline ring exhibit characteristic splitting patterns that help in their assignment.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic). Aromatic carbons in quinoline and aniline derivatives typically appear in the δ 110–160 ppm range. researchgate.net The signals for carbons attached to nitrogen or those in close proximity to the quinoline's nitrogen heteroatom are often found at the lower field end of this range. researchgate.net

Advanced NMR Techniques are employed for more complex derivatives or to unambiguously assign all proton and carbon signals. rsc.org Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, helping to trace the connectivity of adjacent protons within the quinoline and aniline rings. rsc.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These 2D techniques are instrumental in assembling the complete molecular structure, especially for novel derivatives. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Phenylquinoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-1' | 8.14 | d | 8.4 |

| H-8' | 7.87 | s | |

| H-5' | 7.73 | d | 8.0 |

| H-7' | 7.67 | t | 7.6 |

| H-2, H-6 | 7.57 | m | |

| H-3, H-5 | 7.45 | m | |

| H-4 | 7.35 | m |

Data derived from a representative 2-phenylquinoline (B181262) derivative and may vary for this compound and its specific derivatives. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a Phenylquinoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2' | 160.61 |

| C-8a' | 146.75 |

| C-4 | 140.50 |

| C-1 | 139.64 |

| C-4' | 137.56 |

| C-4a' | 137.03 |

| C-3, C-5 | 131.85 |

| C-2, C-6 | 129.39 |

| C-6' | 129.35 |

| C-7' | 128.84 |

| C-8' | 128.41 |

| C-5' | 127.50 |

Data derived from a representative 2-phenylquinoline derivative and may vary for this compound and its specific derivatives. mdpi.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. mdpi.com

The fragmentation patterns observed in the mass spectrum, often obtained using techniques like electron ionization (EI), can offer valuable structural information. researchgate.net For quinoline derivatives, common fragmentation pathways may involve the loss of small molecules such as HCN from the quinoline ring. researchgate.net The specific fragmentation will depend on the nature and position of substituents on the this compound core structure.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, identifying impurities, and quantifying the amount of a specific derivative in a sample. In the pharmaceutical analysis of related compounds, LC-MS methods are developed to achieve sensitive and rapid determination of analytes. For instance, a method for a related aniline derivative utilized a C18 column for chromatographic separation with a gradient elution, and a single quadrupole mass spectrometer for detection in single ion monitoring (SIM) mode, which enhances sensitivity and selectivity.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.10733 | 147.9 |

| [M+Na]⁺ | 243.08927 | 156.7 |

| [M-H]⁻ | 219.09277 | 153.9 |

| [M]⁺ | 220.09950 | 145.7 |

Data obtained from PubChem for the parent compound this compound.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction, particularly single-crystal X-ray crystallography, provides the most definitive method for elucidating the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

For a crystalline derivative, the analysis of its diffraction pattern reveals the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. For example, a reported 4-phenylamino quinazoline (B50416) derivative was found to crystallize in the triclinic space group P-1. Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal and can influence the material's physical properties. While not always feasible if suitable single crystals cannot be obtained, X-ray diffraction remains the gold standard for solid-state structural characterization.

Table 4: Example Crystallographic Data for a Quinazoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (nm) | 0.8868(5) |

| b (nm) | 1.0239(6) |

| c (nm) | 1.4515(9) |

| α (°) | 71.02(2) |

| β (°) | 82.42(2) |

| γ (°) | 71.78(2) |

| V (nm³) | 1.1831 |

| Z | 2 |

Data for a representative 4-phenylamino quinazoline derivative.

UV-Vis Absorption and Fluorescence Spectroscopy in Characterization

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic properties of this compound and its derivatives. These techniques provide insights into the electronic transitions within the molecule and are sensitive to the molecular structure and environment.

UV-Vis Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) corresponding to specific electronic transitions, typically π-π* and n-π* transitions in aromatic and heteroaromatic systems like quinoline and aniline. The position and intensity of these bands can be influenced by the solvent polarity (solvatochromism) and the nature of substituents on the aromatic rings. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Fluorescence Spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence spectrum, characterized by an emission maximum (λem), is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment. The presence of the aniline moiety can significantly influence the fluorescence of the quinoline core. The study of the photophysical properties of quinoline derivatives is an active area of research, with applications in the development of fluorescent probes and materials for optoelectronic devices.

Table 5: Representative Photophysical Data for a Quinoline Derivative

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Dichloromethane | 362 | 480 | 6680 |

| Acetonitrile | 360 | 485 | 7050 |

| Ethanol (B145695) | 358 | 505 | 8050 |

| Methanol (B129727) | 355 | 515 | 8650 |

Illustrative data showing solvatochromic effects on a quinoline derivative. Actual values for this compound and its derivatives may differ.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules. While this compound itself is achiral, CD spectroscopy becomes a powerful tool for the characterization of its chiral derivatives.

The introduction of a chiral center, for instance, by derivatizing the aniline amino group with a chiral moiety or by synthesizing a derivative with inherent chirality (e.g., atropisomers), will result in a CD spectrum. mdpi.com The CD spectrum provides information about the absolute configuration and conformation of the chiral derivative in solution. mdpi.com

In the context of quinoline derivatives, CD spectroscopy has been used to determine the absolute configurations of chiral metabolites by comparing experimental spectra with those calculated using theoretical methods. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. Furthermore, CD spectroscopy can be employed to study the interactions of chiral quinoline derivatives with other chiral molecules, such as proteins, providing insights into binding modes and induced conformational changes.

Future Research Directions and Challenges for 4 Quinolin 4 Yl Aniline Chemistry

Advancements in Asymmetric Synthesis of Chiral Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. The development of methods for the enantioselective synthesis of chiral 1,4-dihydroquinolines, which are valuable structural motifs, is an area of active research. nih.gov A significant future direction for 4-(quinolin-4-yl)aniline chemistry is the advancement of asymmetric synthetic routes to produce enantiomerically pure chiral derivatives.

Current strategies for other quinoline-based systems, such as iridium-catalyzed asymmetric partial hydrogenation and the use of chiral titanium(IV) complexes in inverse-electron-demand Diels-Alder reactions, provide a foundation for this work. nih.govnih.gov A key challenge will be adapting these methodologies to the specific electronic and steric properties of this compound substrates to achieve high yields and excellent enantioselectivity (high % ee). nih.gov Future research will likely focus on:

Development of Novel Chiral Catalysts: Designing new organocatalysts or transition-metal complexes specifically tailored for the asymmetric functionalization of the 4-aminoquinoline (B48711) core.

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution techniques to separate racemic mixtures of chiral this compound derivatives.

Atroposelective Synthesis: Investigating the synthesis of axially chiral derivatives, where rotation around a C-N bond is restricted, a strategy that has been successfully applied to other quinazolinone systems. mdpi.com

Success in this area will allow for a more detailed investigation of the structure-activity relationships of individual stereoisomers, potentially leading to the development of more potent and selective therapeutic agents.

Development of Novel Mechanistic Probes

Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. This compound derivatives can serve as a versatile scaffold for the creation of mechanistic probes designed to investigate biological pathways and target engagement. By functionalizing the core structure with reporter groups, researchers can create tools for cellular and molecular biology.

Inspiration can be drawn from existing quinoline-based probes, such as quinoline-coumarin and quinoline-pyrene conjugates, which have been developed as fluorescent sensors for monitoring intracellular pH. researchgate.net The future in this domain involves designing this compound-based probes that can:

Visualize Drug-Target Interactions: Incorporating fluorophores to create probes that change their emission properties upon binding to a specific protein, allowing for real-time visualization of target engagement in living cells.

Identify Binding Partners: Attaching photo-affinity labels or reactive groups that can covalently link to the biological target upon activation, enabling subsequent isolation and identification of the protein partner.

Map Cellular Distribution: Tagging with isotopes or imaging agents to track the uptake, distribution, and metabolism of the compound within an organism.

A primary challenge is to ensure that the addition of the probe functionality does not significantly alter the compound's intrinsic biological activity or binding affinity for its intended target.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govspringernature.comresearchgate.net For this compound chemistry, AI and ML can be applied at multiple stages, from initial hit identification to lead optimization.

Future research will increasingly rely on computational approaches such as:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like Random Forest and Support Vector Machines to build predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

De Novo Drug Design: Employing generative models, such as variational autoencoders and recurrent neural networks, to design entirely new this compound analogues with optimized properties for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). nih.govscispace.com

Predictive Analytics for Synthesis: Developing algorithms that can predict the most efficient and sustainable synthetic routes for novel compound designs, reducing the time and resources spent on laboratory work. scispace.com

The main challenge in this area is the requirement for large, high-quality datasets to train accurate and reliable AI/ML models. researchgate.net Collaborative efforts in data sharing will be crucial to unlocking the full potential of these computational tools.

Exploring New Biological Targets and Pathways

The quinoline (B57606) scaffold is known for its ability to interact with a wide array of biological targets, making it a valuable starting point for drug discovery programs across different therapeutic areas. nih.govrsc.org While many 4-anilinoquinoline derivatives have been investigated as kinase inhibitors for cancer therapy, significant opportunities exist to explore new biological targets and pathways. nih.govresearchgate.net

Future research should focus on screening this compound libraries against a broader range of targets to uncover novel therapeutic applications. The versatility of the quinoline nucleus has already been demonstrated by its activity against various targets. rsc.org

| Target/Pathway | Compound Class/Example | Potential Therapeutic Area |

| Receptor Tyrosine Kinases (EGFR, HER-2, c-Met, VEGF) | 4-Anilinoquinolines, Lenvatinib | Oncology |

| PI3K/mTOR Pathway | Imidazo[4,5-c]quinolines | Oncology |

| Tubulin Polymerization | Quinoline-based Combretastatin A-4 analogues | Oncology |

| Serine/Threonine Protein Kinases | Quinoline-based compounds | Oncology |

| DNA Topoisomerase | 4-Anilinofuro[2,3-b]quinolines | Oncology |

This table presents examples of biological targets modulated by various quinoline-containing compounds, suggesting potential avenues for future investigation with this compound derivatives.

The exploration of new targets could extend beyond oncology to include neurodegenerative diseases, inflammatory disorders, and infectious diseases. rsc.org A key challenge will be achieving high selectivity for the new target over existing ones to minimize off-target effects and potential toxicity.

Sustainable and Eco-friendly Synthetic Approaches

Traditional methods for synthesizing the quinoline core, such as the Skraup and Friedländer reactions, often rely on harsh conditions, hazardous reagents, and high temperatures, which have significant environmental and economic drawbacks. nih.govbohrium.com A critical future direction is the development of sustainable and eco-friendly ("green") synthetic methods for the production of this compound and its derivatives. nih.govacs.org

This involves a paradigm shift from conventional protocols to advanced green methodologies that minimize waste, energy consumption, and the use of hazardous substances. bohrium.com Research in this area will focus on several key strategies.

| Aspect | Classical Synthetic Methods | Sustainable (Green) Approaches |

| Energy Source | High temperatures, prolonged heating | Microwave irradiation, Ultrasound |

| Solvents | Hazardous organic solvents | Greener solvents (e.g., ethanol (B145695), water), solvent-free conditions |

| Catalysts | Stoichiometric acid/base catalysts, hazardous metals | Reusable catalysts (e.g., magnetic nanoparticles), organocatalysts, biocatalysts |

| Efficiency | Often multi-step, lower atom economy | One-pot synthesis, acceptorless dehydrogenative coupling (ADC) |